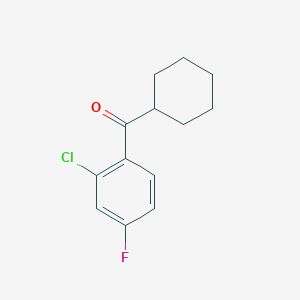

2-Chloro-4-fluorophenyl cyclohexyl ketone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-chloro-4-fluorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJAULSUTIFVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642604 | |

| Record name | (2-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-33-0 | |

| Record name | (2-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Chloro 4 Fluorophenyl Cyclohexyl Ketone and Analogous Structures

Approaches to Constructing the Ketone Functionality and Cyclohexyl Ring

The construction of the ketone group and the incorporation of the cyclohexyl ring are pivotal steps in the synthesis of the target molecule and its analogs. These transformations can be achieved through a variety of organometallic and cyclization reactions.

Organometallic reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds, providing a direct route to ketones.

Grignard reagents (R-Mg-X) are highly reactive organomagnesium compounds widely used for forming carbon-carbon bonds. leah4sci.combyjus.com Their reaction with various carbonyl compounds and their derivatives is a classic method for ketone synthesis. byjus.com The carbon-magnesium bond is highly polarized, making the carbon atom nucleophilic and capable of attacking electrophilic carbonyl carbons. chemguide.co.uk

A plausible route to 2-Chloro-4-fluorophenyl cyclohexyl ketone using a Grignard reagent would involve the reaction of a 2-chloro-4-fluorophenyl magnesium halide with a cyclohexanecarbonyl derivative. For instance, the Grignard reagent, prepared from 2-chloro-4-fluorobromobenzene and magnesium metal, could react with cyclohexanecarbonyl chloride. To prevent the common side reaction where the Grignard reagent adds to the newly formed ketone to yield a tertiary alcohol, the reaction is often carried out at low temperatures or with less reactive Grignard reagents. nih.gov The use of bis[2-(N,N-dimethylamino)ethyl] ether has been shown to moderate the reactivity of Grignard reagents, allowing for the selective synthesis of aryl ketones from acid chlorides in high yields. wisc.eduorganic-chemistry.org

Alternatively, the Grignard reagent can react with a nitrile, such as cyclohexanecarbonitrile (B123593). The initial addition of the Grignard reagent to the nitrile forms an imine salt, which upon acidic workup, hydrolyzes to the corresponding ketone. leah4sci.com This method is particularly useful as it avoids the over-addition problem associated with more reactive acylating agents.

Table 1: Examples of Grignard Reagent Applications in Ketone Synthesis

| Grignard Reagent | Electrophile | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Benzonitrile | Benzophenone | - | leah4sci.com |

| Ethylmagnesium bromide | 2-Naphthoyl chloride | 1-(Naphthalen-2-yl)propan-1-one | 91 | wisc.edu |

| 4-Fluorophenylmagnesium bromide | Cyclohexanecarbonyl chloride | (4-Fluorophenyl)(cyclohexyl)methanone | 85 | wisc.edu |

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the synthesis of aryl ketones, offering high efficiency and functional group tolerance. organic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. youtube.com

One common approach is the Suzuki coupling, which could involve the reaction of a 2-chloro-4-fluorophenylboronic acid with cyclohexanecarbonyl chloride. The catalytic cycle generally involves the oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone and regenerate the catalyst. youtube.com A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions. organic-chemistry.org

Another strategy is the Heck reaction, although less direct for ketone synthesis, it can be adapted. More direct methods include the palladium-catalyzed coupling of aryl halides with acyl anion equivalents. berkeley.eduacs.org For example, N-tert-butylhydrazones can serve as acyl anion equivalents, reacting with aryl bromides in a palladium-catalyzed process to form aryl ketones after hydrolysis. berkeley.eduacs.org

Furthermore, palladium-catalyzed C-H activation has emerged as a direct method for aryl ketone synthesis. This involves the coupling of arenes with nitriles or aldehydes. nih.govacs.org For instance, 1-chloro-3-fluorobenzene (B165101) could potentially be coupled with cyclohexanecarbonitrile in the presence of a palladium catalyst to form the desired ketone, though regioselectivity can be a challenge.

Table 2: Examples of Palladium-Catalyzed Aryl Ketone Synthesis

| Aryl Source | Acyl Source | Catalyst/Ligand | Product | Yield (%) | Reference |

| Phenylboronic acid | p-Toluic acid | Pd(OAc)₂/PPh₃ | 4-Methylbenzophenone | 95 | organic-chemistry.org |

| 4-Bromotoluene | Propanal N-tert-butylhydrazone | Pd(dba)₂/dppf | 1-(p-Tolyl)propan-1-one | 85 | acs.org |

| Benzene (B151609) | Benzonitrile | Pd(OAc)₂ | Benzophenone | - | nih.gov |

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed reactions can be particularly effective for the synthesis of fluorinated organic molecules.

A relevant strategy for the synthesis of analogous structures involves the nickel-catalyzed coupling of α-bromo-α-fluoroketones with arylboronic acids. This reaction provides an efficient pathway to access 2-fluoro-1,2-diarylethanones in high yields. nih.gov While not a direct synthesis of this compound, this methodology highlights the utility of nickel catalysis in constructing C-C bonds adjacent to a fluorine atom. The mechanism is believed to involve a monofluoroalkyl radical intermediate. nih.gov

Furthermore, nickel catalysts have been successfully employed for the mono-α-arylation of simple ketones like acetone (B3395972) with aryl chlorides and phenol (B47542) derivatives. researchgate.net This demonstrates the potential for nickel-catalyzed systems to couple aryl electrophiles with ketone enolates. A hypothetical route to the target molecule could involve the reaction of a cyclohexyl ketone enolate with 2-chloro-4-fluorophenyl chloride in the presence of a suitable nickel catalyst and ligand system, such as a Josiphos-type ligand. researchgate.net

Table 3: Examples of Nickel-Catalyzed Ketone Synthesis

| Aryl Source | Ketone/Precursor | Catalyst/Ligand | Product | Yield (%) | Reference |

| Phenylboronic acid | 2-Bromo-2-fluoro-1-phenylethanone | Ni(acac)₂ | 2-Fluoro-1,2-diphenylethanone | 92 | nih.gov |

| 4-Chlorotoluene | Acetone | NiCl₂(dme)/Josiphos | 1-(p-Tolyl)propan-2-one | 85 | researchgate.net |

| Phenylboronic acid | Benzyl nitrile | NiCl₂(dppf) | Phenyl(benzyl)methanone | 92 | acs.org |

A modern and powerful approach for ketone synthesis involves the combination of visible light photoredox catalysis with nickel catalysis. nih.govacs.orgorganic-chemistry.org This dual catalytic system enables the cross-coupling of acyl chlorides with potassium alkyltrifluoroborates under mild conditions. nih.govacs.orgorganic-chemistry.org The reaction proceeds via a single-electron-mediated alkyl transfer, which circumvents the use of highly reactive and often poorly functionalized organometallic reagents. nih.gov

For the synthesis of this compound, this method could be envisioned by coupling 2-chloro-4-fluorobenzoyl chloride with potassium cyclohexyltrifluoroborate. The reaction is typically initiated by a photoredox catalyst, such as an iridium complex, which, upon excitation by visible light, engages in a single-electron transfer process. This ultimately leads to the formation of an alkyl radical from the alkyltrifluoroborate. This radical then enters the nickel catalytic cycle, leading to the formation of the desired ketone. nih.govacs.orgorganic-chemistry.org This method is known for its high functional group tolerance and operational simplicity. nih.gov

Table 4: Examples of Synergistic Photoredox/Nickel Coupling for Ketone Synthesis

| Acyl Chloride | Alkyltrifluoroborate | Photocatalyst/Nickel Catalyst | Product | Yield (%) | Reference |

| Benzoyl chloride | Potassium cyclopentyltrifluoroborate | Ir[dF(CF₃)ppy]₂(bpy)PF₆ / NiCl₂·dme | Phenyl(cyclopentyl)methanone | 88 | organic-chemistry.org |

| 4-Methoxybenzoyl chloride | Potassium cyclohexyltrifluoroborate | Ir[dF(CF₃)ppy]₂(bpy)PF₆ / NiCl₂·dme | (4-Methoxyphenyl)(cyclohexyl)methanone | 82 | organic-chemistry.org |

| Cyclohexanecarbonyl chloride | Potassium sec-butyltrifluoroborate | Ir[dF(CF₃)ppy]₂(bpy)PF₆ / NiCl₂·dme | 1-Cyclohexyl-2-methylbutan-1-one | 75 | organic-chemistry.org |

The construction of the cyclohexyl ketone moiety itself can be accomplished through various cyclization and annulation strategies. These methods are particularly useful for synthesizing complex cyclic systems.

A classic and widely used method for the formation of six-membered rings is the Robinson annulation. wikipedia.org This reaction involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.org While this method is typically used to form cyclohexenones, subsequent reduction can yield cyclohexyl ketones. For the synthesis of the target molecule, a precursor could be synthesized where a substituted phenyl group is already attached to one of the components of the annulation.

More modern approaches include tandem photocatalyzed annulations. For example, a tandem carbene and photoredox-catalyzed process has been developed for the convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition. nih.govresearchgate.net This method allows for the construction of two contiguous C-C bonds under mild conditions, avoiding the need for strong bases or expensive metals. nih.gov

Other cyclization methods for constructing cyclohexanones include Dieckmann condensation of suitable diesters, which forms a β-keto ester that can be further manipulated. organic-chemistry.org Additionally, palladium-catalyzed intramolecular additions of 1,3-diones to unactivated olefins can provide access to cyclohexanone (B45756) derivatives. organic-chemistry.org

Table 5: Examples of Cyclization and Annulation Methodologies for Cyclohexanone Synthesis

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| Robinson Annulation | Cyclohexanone, Methyl vinyl ketone | Base | Cyclohexenone derivative | wikipedia.org |

| Tandem Photocatalyzed Annulation | Aldehyde, α,β-Unsaturated ester | NHC, Photocatalyst | Substituted cyclohexanone | nih.govresearchgate.net |

| Dieckmann Condensation | Diethyl heptanedioate | Sodium ethoxide | 2-Ethoxycarbonylcyclohexanone | organic-chemistry.org |

| Pd-catalyzed Intramolecular Addition | Alkenyl β-keto ester | PdCl₂(MeCN)₂, CuCl₂ | Substituted cyclohexanone | organic-chemistry.org |

Radical Reactions and Hydrofunctionalizations in Ketone Synthesis

The synthesis of ketone frameworks, including cyclohexyl ketones, has been significantly advanced by the application of radical chemistry. These methods offer alternatives to traditional anionic or two-electron processes, often providing milder reaction conditions and broader functional group tolerance. nih.gov One prominent strategy involves the coupling of carboxylic acids, converted into redox-active esters (RAEs), with other carboxylic derivatives to produce ketones. nih.gov This approach utilizes a catalytic cycle, often involving nickel, to forge the ketone's carbon-carbon bond under mild, operationally simple conditions. nih.gov

Another powerful radical-mediated approach is the sequential radical acylation, which can be used to construct various carbocyclic and acyclic ketones. acs.org This method may involve the treatment of an alkyl iodide with a radical acceptor, followed by photochemically induced radical generation and subsequent coupling with another alkyl iodide to form an unsymmetrical ketone after hydrolysis. acs.org Thioesters have also been explored as starting materials for radical-mediated ketone synthesis. tdl.orgtdl.org This involves the selective addition of a thiophilic radical to the thioester's sulfur atom, generating a carbon radical that can rearrange and ultimately form a ketone through β-scission, which ejects a stable thiyl radical. tdl.org

Hydrofunctionalization reactions, such as hydroacylation, represent a highly atom-economical route to ketones. These reactions involve the addition of an aldehyde's C-H bond across an alkene. Nickel-catalyzed intermolecular hydroacylation of alkenes with simple aldehydes provides a selective method for preparing ketones. organic-chemistry.org Additionally, visible light-promoted, photocatalyst-free hydroacylation can produce highly functionalized ketones from alkenes and 4-acyl-1,4-dihydropyridines. organic-chemistry.org Zinc hydride complexes have also been effectively used as catalysts for the hydrofunctionalization (hydrosilylation and hydroboration) of ketones. acs.org

| Radical Precursor | Reaction Type | Key Reagents/Conditions | Outcome | Reference |

| Carboxylic Acids (as Redox-Active Esters) | Cross-Coupling | Ni(BPhen)Cl₂, Zn, (PhCO)₂O | Broad scope of ketones | nih.gov |

| Alkyl Iodides | Sequential Radical Acylation | Phenylsulfonyl oxime ethers, Hexamethylditin, UV light (300 nm) | Unsymmetrical acyclic and carbocyclic ketones | acs.org |

| Thioesters | Radical Addition/β-Scission | Photocatalysis or Radical Initiators (AIBN/Bu₃SnH) | Convergent ketone synthesis | tdl.orgtdl.org |

| Aldehydes & Alkenes | Hydroacylation | Nickel catalyst or Visible light | Branched or functionalized ketones | organic-chemistry.org |

Stereoselective and Enantioselective Synthesis of Cyclohexyl Ketone Scaffolds

Achieving stereocontrol in the synthesis of substituted cyclohexyl rings is crucial for accessing specific isomers of pharmacologically active molecules. Asymmetric transfer hydrogenation (ATH) of cyclohexenones using bifunctional ruthenium catalysts is an effective method for the enantioselective preparation of chiral 4-hydroxy-2-cyclohexanone derivatives. mdpi.com The choice of catalyst enantiomer ((R,R) or (S,S)) dictates the stereochemistry of the resulting chiral alcohol, which serves as a versatile intermediate. mdpi.com

Organocatalysis provides a powerful metal-free alternative for the asymmetric synthesis of complex cyclic ketones. Simple chiral primary amines have been shown to catalyze the highly efficient synthesis of foundational chiral building blocks like the Wieland-Miescher and Hajos-Parrish ketones with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org These reactions often proceed via enamine activation. Similarly, organocatalytic asymmetric desymmetrization strategies can be used to synthesize chiral bicyclic ketone cores, such as Swaminathan ketones, with excellent enantioselectivities through conformation-controlled intramolecular aldol condensation. rsc.org

For the direct installation of functional groups with stereocontrol, enantioselective α-fluorination of cyclic ketones has been achieved using organocatalysis. princeton.edu Primary amine-functionalized Cinchona alkaloids can catalyze the direct and asymmetric α-fluorination of various carbocyclic ketones, overcoming the long-standing challenge of applying enamine activation to ketone substrates for this purpose. princeton.edu Furthermore, iridium-catalyzed (5 + 1) annulation of 1,5-diols with methyl ketones via hydrogen borrowing catalysis offers a novel and highly stereoselective strategy for constructing multiply substituted cyclohexane (B81311) rings. acs.org

| Methodology | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

| Asymmetric Transfer Hydrogenation (ATH) | Bifunctional Ruthenium catalysts | Cyclohexenones | Enantioselective reduction to chiral alcohols | mdpi.com |

| Organocatalytic Robinson Annulation | Chiral primary amines (e.g., proline derivatives) | Prochiral triketones | Enantioselective synthesis of Wieland-Miescher ketone | organic-chemistry.orgorganic-chemistry.org |

| Asymmetric Desymmetrization | Amine/acid organocatalysts | 2,2-disubstituted cycloheptane-1,3-diones | Conformation-controlled intramolecular aldol condensation | rsc.org |

| Enantioselective α-Fluorination | Cinchona alkaloid-derived primary amines | Cyclic ketones | Direct asymmetric installation of fluorine | princeton.edu |

| Iridium-Catalyzed (5+1) Annulation | Iridium complex | Methyl ketones and 1,5-diols | Stereoselective construction of substituted cyclohexanes | acs.org |

Introduction and Functionalization of Halogenated Aryl Moieties

The formation of the aryl-ketone bond is a pivotal step in the synthesis of this compound. A classic approach is the Friedel-Crafts acylation, where cyclohexanecarbonyl chloride would react with 1-chloro-3-fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride. However, the regioselectivity of this reaction can be an issue with substituted benzenes.

More modern and versatile methods rely on transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed Suzuki-Miyaura coupling could be employed between an acyl chloride (cyclohexanecarbonyl chloride) and (2-chloro-4-fluorophenyl)boronic acid. organic-chemistry.org These reactions often proceed under mild conditions, are tolerant of a wide range of functional groups, and can be performed with high chemoselectivity. organic-chemistry.org Similarly, a palladium-catalyzed C-H activation strategy could potentially couple a suitable cyclohexyl aldehyde with a 2-chloro-4-fluorophenyl halide, using a specialized ligand like picolinamide (B142947) to direct the C-H activation and subsequent ketone formation. acs.org Another approach is the palladium-catalyzed aqueous α-arylation of cyclohexanone with a 2-chloro-4-fluoro-substituted aryl halide, which offers a mild and environmentally friendly route. nih.govdntb.gov.ua

Once the core this compound structure is assembled, further modifications can be undertaken. The halogen substituents on the aryl ring offer handles for subsequent reactions, although the chloro and fluoro groups are generally less reactive in nucleophilic aromatic substitution compared to heavier halogens. Catalytic hydrodehalogenation provides a method to selectively remove the chlorine atom if desired, while potentially leaving the more robust C-F bond intact. unive.it The chemoselectivity of such reactions can be finely tuned by controlling reaction parameters like pH. unive.it

Palladium-catalyzed C(sp³)–H functionalization at the γ-position of the cyclohexyl ketone moiety offers a sophisticated strategy for late-stage derivatization. This can be achieved using an auxiliary attached to the ketone, which directs a palladium catalyst to activate a specific C-H bond for arylation with an aryl iodide. researchgate.net Another possibility is the α-halogenation of the cyclohexyl ketone ring. This reaction can proceed under either acidic or basic conditions to install a bromine or chlorine atom at the position alpha to the carbonyl group, providing a new site for nucleophilic substitution. wikipedia.org

Catalytic Methods in the Synthesis of Fluorinated and Aryl Ketones

Catalysis is central to the efficient and selective synthesis of complex molecules like halogenated aryl ketones. Palladium catalysis is particularly prominent, enabling cross-coupling reactions (e.g., Suzuki, Heck), C-H activation, and α-arylation of ketones. organic-chemistry.orgacs.orgnih.gov These methods have largely superseded classical techniques due to their mild conditions and broad substrate scope. acs.org Nickel catalysis has also emerged as a powerful tool, particularly in reactions involving radical pathways or the coupling of less reactive electrophiles. acs.orgorganic-chemistry.org

For the synthesis of fluorinated ketones, catalytic methods provide direct access to these valuable compounds. researchgate.net Vanadium-catalyzed coupling of allenyl alcohols with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) can generate α-fluoro-α′,β′-unsaturated ketones. mdpi.com Organocatalysis has also proven highly effective for the enantioselective α-fluorination of ketones and aldehydes. princeton.eduorganic-chemistry.org

Visible-light photoredox catalysis represents a rapidly developing area, enabling novel transformations under exceptionally mild conditions. Dual visible-light and nickel catalysis can achieve challenging C(sp²)-C(sp³) bond formations for the synthesis of highly functionalized alkyl ketones. researchgate.net This approach can also be used for C-H oxidation reactions to produce aromatic ketones using cerium chloride (CeCl₃) as a photosensitizer. chemistryviews.org

| Catalyst Type | Reaction | Key Features | Reference |

| Palladium Complexes | Cross-Coupling, C-H Activation, α-Arylation | High efficiency, broad functional group tolerance, mild conditions. | organic-chemistry.orgacs.orgnih.gov |

| Nickel Complexes | Radical Cross-Coupling, Hydroacylation | Couples a wide range of partners, including less reactive electrophiles. | acs.orgorganic-chemistry.org |

| Vanadium/Ruthenium | Electrophilic Fluorination, Hydrogenation | Selective installation of fluorine; stereoselective reductions. | mdpi.commdpi.com |

| Organocatalysts (e.g., Chiral Amines) | Asymmetric α-Fluorination, Aldol/Robinson Reactions | Metal-free, high enantioselectivity. | organic-chemistry.orgprinceton.edu |

| Photoredox Catalysts (e.g., Iridium, Cerium) | Radical Couplings, C-H Oxidation | Utilizes visible light, extremely mild conditions, novel reactivity. | researchgate.netchemistryviews.org |

Green Chemistry Metrics and Sustainable Synthetic Protocols for Ketone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for ketones. A key goal is to improve atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Hydroacylation is an excellent example of an atom-economical reaction for ketone synthesis. organic-chemistry.orgresearchgate.net

The use of environmentally benign solvents and reagents is another cornerstone of sustainable synthesis. Palladium-catalyzed α-arylation of ketones has been successfully performed in water, reducing the reliance on volatile organic solvents. nih.govchemistryviews.org Similarly, visible-light-induced aerobic C-H oxidation reactions can use water as the solvent and air as the oxidant, representing a highly green approach to aromatic ketones. chemistryviews.org The development of catalytic systems that can utilize molecular oxygen (O₂) as the terminal oxidant is a significant area of research, as it avoids the use of stoichiometric, and often hazardous, chemical oxidants. innoget.comresearchgate.net

Sustainable protocols also emphasize the use of catalysts over stoichiometric reagents to minimize waste. The development of reusable catalysts and processes that operate under mild, energy-efficient conditions (such as room temperature or using visible light) are key objectives. chemistryviews.orgmcgill.ca For instance, benzylic alcohols can be oxidized to aldehydes and ketones using gaseous nitrogen dioxide, where the gaseous byproducts are converted to nitric acid, resulting in a process free of waste from the oxidizing agent. nih.gov Biotechnological routes, using whole-cell or enzymatic transformations, also represent a promising frontier for the sustainable production of complex molecules, potentially reducing the environmental impact of multi-step chemical syntheses. researchgate.net

Reaction Mechanisms and Reactivity Profiles of 2 Chloro 4 Fluorophenyl Cyclohexyl Ketone

Influence of Halogen Substituents on Reaction Selectivity and Kinetics

The chlorine and fluorine atoms attached to the phenyl ring of 2-Chloro-4-fluorophenyl cyclohexyl ketone exert a profound influence on its reactivity. Both halogens are strongly electronegative, leading to a powerful electron-withdrawing inductive effect (-I).

This inductive effect has several consequences:

Carbonyl Reactivity: The electron withdrawal increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles and increasing the rate of addition reactions. nih.gov

α-Proton Acidity: The electron-withdrawing effect is transmitted through the carbonyl group to the α-carbons, increasing the acidity of the α-protons on the cyclohexyl ring. This facilitates the formation of the enolate intermediate. wikipedia.org

Kinetic Control in Halogenation: In acid-catalyzed α-halogenation, the introduction of a halogen atom deactivates the carbonyl oxygen towards protonation, making each successive halogenation slower than the first. wikipedia.org This allows for selective mono-halogenation. In contrast, under basic conditions, the inductive effect of an α-halogen further acidifies the remaining α-protons, accelerating subsequent halogenations. libretexts.orgwikipedia.org

Influence in Catalysis: In certain transition metal-catalyzed reactions, such as nickel-catalyzed Suzuki-Miyaura cross-couplings, aryl halides containing ketone groups have been observed to undergo unexpectedly fast oxidative addition. nih.govscispace.com This suggests that the ketone functionality, in conjunction with the electronic properties imparted by the halogens, can influence reaction rates and selectivity. nih.govscispace.com

Photochemical Reactions of Aryl Ketones and Cyclohexyl Ketones

The photochemistry of this compound is dominated by the aryl ketone chromophore, which readily absorbs ultraviolet (UV) light.

Upon absorption of a photon of UV light, an aryl ketone is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). msu.edu This excitation typically involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (an n→π* transition).

For most aryl ketones, this initial singlet state is very short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet excited state (T₁). msu.edu This triplet state is often the key reactive intermediate in the photochemical reactions of aryl ketones. msu.edu

Once formed, the triplet state can participate in several processes:

Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical.

Energy Transfer: The excited ketone can act as a photosensitizer, transferring its triplet energy to another molecule in a process called triplet-triplet energy transfer. This requires the triplet energy of the ketone to be higher than that of the acceptor molecule. The acceptor is raised to its triplet state, and the ketone returns to its ground state.

Cycloaddition: Excited state ketones can participate in photocycloaddition reactions, such as the Paterno-Büchi reaction with alkenes to form oxetanes.

The presence of heavy atoms like chlorine can enhance the rate of intersystem crossing due to spin-orbit coupling. The specific substitution pattern on the aromatic ring will influence the energy levels of the excited states and the quantum yields of the various photochemical and photophysical pathways. core.ac.uk

Photoreduction and Radical Generation Pathways

The photoreduction of this compound is initiated by the absorption of light, which excites the molecule to a singlet excited state (S1). This is followed by a rapid intersystem crossing (ISC) to a more stable triplet excited state (T1) of the carbonyl group. The subsequent reactions leading to photoreduction and the generation of radical species are dependent on the reaction environment, particularly the presence of a hydrogen donor.

Upon irradiation, the carbonyl group in its triplet state can abstract a hydrogen atom from a suitable donor molecule (R-H) to form a ketyl radical and a radical from the donor (R•). The primary radical species generated is the 2-Chloro-4-fluorophenyl cyclohexyl ketyl radical. The general pathway can be described as follows:

Photoexcitation and Intersystem Crossing: (2-Cl, 4-F)Ph-CO-Cy + hν → ¹[(2-Cl, 4-F)Ph-CO-Cy]* → ³[(2-Cl, 4-F)Ph-CO-Cy]*

Hydrogen Abstraction: ³[(2-Cl, 4-F)Ph-CO-Cy]* + R-H → (2-Cl, 4-F)Ph-C(OH•)-Cy + R•

The efficiency of this process is contingent on the nature of the hydrogen donor. In the absence of a good hydrogen donor, other photochemical pathways may become more prominent.

The generated ketyl radical is a highly reactive intermediate. Its subsequent reactivity can lead to a variety of products, primarily through dimerization or further reduction. One common pathway is the dimerization of two ketyl radicals to form a pinacol (B44631) derivative.

Dimerization (Pinacol Formation): 2 (2-Cl, 4-F)Ph-C(OH•)-Cy → (2-Cl, 4-F)Ph(Cy)C(OH)-C(OH)(Cy)Ph(2-Cl, 4-F)

Alternatively, the ketyl radical can undergo a single electron transfer (SET) to form a ketyl radical anion, particularly in the presence of a good electron donor. nih.gov This species is a key intermediate in various reductive coupling reactions. The high reduction potential of aromatic ketones makes strong single electron-donating agents necessary to overcome the energy barrier for this process. nih.gov

The presence of halogen substituents (chloro and fluoro) on the aromatic ring can influence the photophysical properties and the reactivity of the excited state and the resulting radicals through inductive and mesomeric effects. nih.gov

| Intermediate Species | Formation Pathway | Subsequent Reactions |

| Singlet Excited State | Photoexcitation | Intersystem Crossing |

| Triplet Excited State | Intersystem Crossing | Hydrogen Abstraction, Electron Transfer |

| Ketyl Radical | Hydrogen Abstraction from donor | Dimerization, Further Reduction |

| Ketyl Radical Anion | Single Electron Transfer to ketyl radical | Radical-radical coupling |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for investigating the intricate details of the reaction mechanisms and transition states involved in the photochemistry of this compound. Quantum-chemical calculations can be employed to model the electronic structure of the molecule in its ground and excited states, map the potential energy surfaces of the photochemical reactions, and identify the geometries and energies of transition states.

Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to study the photochemistry of aromatic ketones. These calculations can provide insights into:

Excitation Energies and Electronic Transitions: Computational models can predict the energies of the singlet and triplet excited states and the nature of the electronic transitions (e.g., n→π* or π→π*). This information is crucial for understanding the initial photoexcitation process.

Potential Energy Surfaces: By mapping the potential energy surfaces of the excited states, it is possible to identify the minimum energy pathways for photochemical reactions, such as hydrogen abstraction.

Transition State Structures and Energetics: A key application of computational chemistry is the determination of the structure and energy of transition states. For the hydrogen abstraction step in the photoreduction of this compound, calculations can elucidate the geometry of the activated complex involving the triplet ketone and the hydrogen donor. The calculated activation energy provides a quantitative measure of the reaction barrier.

For a typical photoreduction reaction of an aromatic ketone, the following parameters can be computationally determined:

| Parameter | Typical Calculated Value (Illustrative) | Significance |

| S0 → S1 Excitation Energy | 3.5 - 4.5 eV | Corresponds to the energy of the absorbed photon required for initial excitation. |

| S1 → T1 Intersystem Crossing Barrier | Low | Indicates a rapid and efficient population of the reactive triplet state. |

| Hydrogen Abstraction Transition State Energy | 5 - 15 kcal/mol | Represents the energy barrier for the formation of the ketyl radical. |

| Ketyl Radical Dimerization Barrier | Very Low | Suggests a diffusion-controlled reaction for pinacol formation. |

These computational studies, while not replacing experimental data, offer a detailed molecular-level understanding of the reaction dynamics. They can clarify the roles of substituents, solvent effects, and the nature of the excited states in directing the photochemical outcome.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Fluorophenyl Cyclohexyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis

A complete NMR analysis of 2-Chloro-4-fluorophenyl cyclohexyl ketone would involve acquiring one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the protons on the aromatic ring and the cyclohexyl group. The aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom. The cyclohexyl protons would produce a series of overlapping signals in the upfield region (typically 1.0-4.0 ppm). The proton alpha to the carbonyl group would be the most downfield of the cyclohexyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon environments. Key signals would include the carbonyl carbon (around 200 ppm), the aromatic carbons (110-170 ppm, with carbons attached to fluorine and chlorine showing characteristic splitting and shifts), and the aliphatic carbons of the cyclohexyl ring (20-50 ppm).

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for fluorinated compounds. It would show a single resonance for the fluorine atom on the phenyl ring, and the coupling constants observed in this spectrum would provide valuable information about the neighboring protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H | 7.0 - 7.8 | m | J(H,H), J(H,F) |

| Cyclohexyl-H (α to C=O) | 3.0 - 3.5 | m | J(H,H) |

| Cyclohexyl-H (other) | 1.2 - 2.0 | m | J(H,H) |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 195 - 205 |

| Aromatic C-F | 160 - 165 (d, ¹J(C,F)) |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 115 - 130 |

| Aromatic C (quaternary) | 135 - 145 |

| Cyclohexyl C (α to C=O) | 40 - 50 |

| Cyclohexyl C (other) | 25 - 35 |

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve spectral overlap and definitively assign all signals, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivity within the cyclohexyl ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, enabling the unambiguous assignment of the cyclohexyl and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for connecting the cyclohexyl and phenyl fragments through the carbonyl group and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful in determining the preferred conformation of the cyclohexyl ring relative to the phenyl ketone moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1700 cm⁻¹. Other key absorbances would include C-H stretching from the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=C stretching from the aromatic ring (around 1600 cm⁻¹), and C-Cl and C-F stretching vibrations at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which would aid in confirming the substitution pattern. The carbonyl stretch would also be observable.

Interactive Data Table: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2950 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

| C-F | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 700 - 800 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion. This high-precision measurement allows for the calculation of the elemental formula, confirming that the composition is indeed C₁₃H₁₄ClFO. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable clues about the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of the cyclohexyl group to form a [C₇H₄ClFO]⁺ ion.

Cleavage of the bond between the carbonyl and the phenyl ring to produce a [C₆H₁₁CO]⁺ ion.

Fragmentation of the cyclohexyl ring.

Analysis of these fragmentation patterns would provide strong confirmatory evidence for the proposed structure.

Hyphenated Techniques (e.g., LC-MS, GC-MS, FT-ICR-MS)

Hyphenated analytical methods, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the characterization of pure substances. For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be indispensable for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary technique for the analysis of this ketone due to its expected volatility. In GC-MS, the compound would be separated from any impurities on a GC column and then directly ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. For the parent compound, Phenyl cyclohexyl ketone, the molecular weight is 188.26 g/mol . nist.govnist.gov Given the additions of a chlorine and a fluorine atom, the molecular weight of this compound would be significantly higher.

Key fragmentation pathways for aromatic ketones in MS typically involve cleavage at the carbonyl group (alpha-cleavage), leading to the formation of characteristic acylium ions and other fragment ions. For this compound, one would expect to observe fragments corresponding to the loss of the cyclohexyl group and fragments of the substituted aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable technique, particularly if the compound is part of a complex matrix or requires analysis without prior derivatization. nih.govnih.gov LC-MS can handle a wide range of compounds and is often used with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically result in a prominent molecular ion peak, aiding in the determination of the molecular weight. acs.orglongdom.org Tandem mass spectrometry (MS/MS) can be employed to obtain detailed structural information by fragmenting the selected molecular ion. nih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers ultra-high resolution and mass accuracy, allowing for the determination of the elemental composition of the parent molecule and its fragments with high confidence. This technique would be particularly useful for distinguishing between compounds with very similar masses.

Below is a hypothetical data table of expected mass fragments for this compound based on common fragmentation patterns of similar molecules.

| Technique | Expected Observation | Significance |

| GC-MS (EI) | Molecular Ion Peak (M+) | Confirms molecular weight. |

| Fragment [M - C6H11]+ | Loss of the cyclohexyl radical. | |

| Fragment [C6H3ClFCO]+ | Acylium ion containing the substituted phenyl ring. | |

| Fragment [C6H11]+ | Cyclohexyl cation. | |

| LC-MS (ESI/APCI) | Protonated Molecule [M+H]+ | Confirms molecular weight with soft ionization. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute conformation and configuration of a molecule. For this compound, a single-crystal X-ray diffraction analysis would unambiguously determine the spatial arrangement of the chloro- and fluoro-substituted phenyl ring relative to the cyclohexyl ketone moiety.

The analysis would reveal the conformation of the cyclohexyl ring, which typically adopts a chair conformation to minimize steric strain. It would also define the dihedral angles between the plane of the phenyl ring and the carbonyl group. While no specific crystallographic data for the title compound is publicly available, studies on related substituted phenyl cyclododecanone (B146445) derivatives have shown that the conformation of the cycloalkane ring and the orientation of the substituents can be precisely determined. researchgate.net

A hypothetical table of crystallographic data that could be obtained for this compound is presented below.

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths (e.g., C=O, C-Cl, C-F) | Precise distances between bonded atoms. |

| Bond Angles (e.g., Phenyl-C=O) | Angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles defining the molecular conformation. |

Electronic Spectroscopy: UV-Visible (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic ketones like this compound, two main types of electronic transitions are expected: the π → π* and the n → π* transitions. uobabylon.edu.iq

The π → π* transition is typically of high intensity and involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This transition is associated with the aromatic ring and the carbonyl group's double bond. The n → π* transition is generally of lower intensity and involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. masterorganicchemistry.com

For simple ketones like cyclohexanone (B45756), the n → π* transition occurs around 280-300 nm. masterorganicchemistry.comumich.edu The presence of the aromatic ring in conjugation with the carbonyl group, as well as the halogen substituents, would be expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). The NIST Chemistry WebBook lists UV/Visible spectrum data for the related Phenyl cyclohexyl ketone, which can serve as a reference. nist.govnist.gov

A summary of expected UV-Vis absorption data is provided below.

| Electronic Transition | Expected Wavelength Range (λmax) | Relative Intensity (ε) |

| π → π | ~240-280 nm | High |

| n → π | ~290-330 nm | Low |

Chiral Analytical Methods (e.g., Chiral HPLC, GC-Chiral MS)

If this compound were to be synthesized in a way that introduces a chiral center, for example, through substitution on the cyclohexyl ring, the resulting enantiomers would need to be separated and characterized using chiral analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common techniques for this purpose.

These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus their separation. The choice of the CSP and the mobile/carrier phase is critical for achieving good separation. For ketones, polysaccharide-based chiral stationary phases are often effective.

While there is no specific literature on the chiral separation of this compound, the general principles of chiral chromatography would apply. The development of such a method would involve screening various chiral columns and optimizing the analytical conditions (e.g., mobile phase composition, temperature, flow rate) to achieve baseline separation of the enantiomers. The separated enantiomers could then be detected using a standard UV detector (for HPLC) or a mass spectrometer (for GC-MS), which would also confirm their identity. Studies on other chiral molecules have demonstrated the successful assignment of absolute configurations using such techniques, often in combination with X-ray crystallography. acs.org

A hypothetical table illustrating the parameters for a chiral HPLC method is shown below.

| Parameter | Example Condition |

| Chiral Stationary Phase | e.g., Cellulose or Amylose derivatives on a silica (B1680970) support |

| Mobile Phase | e.g., Hexane/Isopropanol mixture |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at a specific λmax |

| Retention Time Enantiomer 1 | tR1 |

| Retention Time Enantiomer 2 | tR2 |

Theoretical and Computational Chemistry of 2 Chloro 4 Fluorophenyl Cyclohexyl Ketone

Quantum Chemical Calculations (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 2-Chloro-4-fluorophenyl cyclohexyl ketone, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process identifies the lowest energy conformation, which is the most likely structure of the molecule. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles between the 2-chloro-4-fluorophenyl group, the carbonyl group, and the cyclohexyl ring.

Conformational analysis is also crucial, as the flexible cyclohexyl ring can exist in several conformations, such as the chair and boat forms. The orientation of the phenyl ring relative to the cyclohexyl ketone moiety also contributes to different conformers. Computational calculations can predict the relative energies of these conformers, identifying the most stable and populated forms under given conditions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.215 | - | - |

| C-Cl | 1.745 | - | - |

| C-F | 1.350 | - | - |

| C-C (Aromatic) | 1.390 - 1.405 | 118.5 - 121.0 | - |

| C-C (Cyclohexyl) | 1.530 - 1.545 | 109.0 - 111.5 | - |

| Phenyl-C=O | - | 119.5 | 30.0 |

| Cyclohexyl-C=O | - | 120.5 | - |

Note: The data in this table is illustrative and represents typical values for similar structures as determined by DFT calculations.

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Mapping

The electron density distribution reveals how electrons are spread throughout the molecule. This is fundamental to understanding the molecule's size, shape, and how it will interact with other molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen, fluorine, and chlorine atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms, particularly those on the cyclohexyl ring, representing sites for nucleophilic attack. The carbonyl carbon would exhibit a significant positive potential, making it a prime target for nucleophiles.

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Interactions

Natural Population Analysis (NPA) is used to calculate the atomic charges, providing a quantitative measure of the electron distribution. In this compound, the oxygen, fluorine, and chlorine atoms are expected to have negative charges, while the carbonyl carbon and the carbon atoms bonded to the halogens will carry partial positive charges.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugation, contribute to the stability of the molecule. For this compound, significant interactions would be expected between the lone pairs of the oxygen, fluorine, and chlorine atoms and the antibonding orbitals of adjacent bonds. The delocalization of π-electrons in the aromatic ring is also a key feature revealed by NBO analysis.

Table 2: Hypothetical NBO Analysis - Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | π(C-C_aromatic) | 5.2 |

| LP(3) Cl | σ(C_aromatic-C_aromatic) | 2.8 |

| LP(3) F | σ(C_aromatic-C_aromatic) | 1.5 |

| π(C_aromatic-C_aromatic) | π(C=O) | 20.1 |

| σ(C-H_cyclohexyl) | σ*(C-C_cyclohexyl) | 4.5 |

Note: E(2) energy represents the stabilization energy of the hyperconjugative interaction. This data is illustrative.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the 2-chloro-4-fluorophenyl ring, which is rich in π-electrons. The LUMO is likely to be centered on the carbonyl group, specifically the π* antibonding orbital.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide quantitative measures of the molecule's reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Properties and Chemical Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.80 |

| Chemical Softness (S) | 0.357 |

Note: This data is illustrative and based on typical values for similar aromatic ketones.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate.

For instance, the nucleophilic addition to the carbonyl group is a characteristic reaction of ketones. Reaction pathway modeling could be used to study the addition of various nucleophiles to the carbonyl carbon of this compound. This would involve locating the transition state structure for the formation of the tetrahedral intermediate and calculating the associated energy barrier. Such studies are invaluable for understanding reaction mechanisms and predicting product formation.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. The calculated chemical shifts for this compound would be expected to show distinct signals for the aromatic protons and carbons, influenced by the electron-withdrawing effects of the chloro and fluoro substituents and the carbonyl group. The cyclohexyl protons and carbons would also have characteristic chemical shifts.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated by performing a frequency analysis on the optimized geometry. These calculations can predict the characteristic stretching and bending vibrations of the various functional groups. For this molecule, a strong absorption band corresponding to the C=O stretching vibration would be predicted, along with characteristic bands for C-Cl, C-F, aromatic C-H, and aliphatic C-H stretching and bending modes.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, π → π* and n → π* transitions associated with the aromatic system and the carbonyl group would be expected.

Table 4: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Assignment |

| ¹³C NMR (δ, ppm) | 195.8 | C=O |

| ¹³C NMR (δ, ppm) | 160.2 (d, J=250 Hz) | C-F |

| ¹³C NMR (δ, ppm) | 135.5 | C-Cl |

| ¹H NMR (δ, ppm) | 7.2 - 7.8 | Aromatic Protons |

| IR (cm⁻¹) | 1690 | C=O Stretch |

| IR (cm⁻¹) | 1250 | C-F Stretch |

| IR (cm⁻¹) | 780 | C-Cl Stretch |

| UV-Vis (λmax, nm) | 255 | π → π |

| UV-Vis (λmax, nm) | 310 | n → π |

Note: This data is illustrative and represents expected values based on the analysis of similar compounds.

Non-Linear Optical (NLO) Properties and Materials Science Relevance

The study of non-linear optical (NLO) properties in organic molecules has garnered significant interest due to their potential applications in photonics and optoelectronics. Materials with strong NLO responses are crucial for developing technologies such as optical switching, data storage, and frequency conversion. The NLO activity of a molecule is determined by its hyperpolarizability, which is influenced by the molecular structure, particularly the presence of electron-donating and electron-accepting groups, and conjugated systems that facilitate intramolecular charge transfer.

The relevance of such compounds in materials science lies in their potential to be incorporated into polymers or crystals to create bulk materials with significant NLO effects. For instance, organic compounds with promising NLO properties can be used as chromophores in guest-host polymer systems or can be designed to self-assemble into non-centrosymmetric structures, a prerequisite for second-order NLO activity. The macroscopic NLO response of a material is dependent on both the microscopic hyperpolarizability of the individual molecules and their arrangement in the bulk material.

Solvation Models and Environmental Effects on Chemical Behavior

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Solvation models are computational methods used to simulate the effect of a solvent on the properties and reactivity of a solute molecule. These models are essential for bridging the gap between theoretical calculations performed on isolated molecules in the gas phase and experimental observations in solution.

For this compound, understanding its behavior in different solvents is crucial for predicting its reactivity, stability, and spectroscopic properties. Solvation models can be broadly categorized into explicit and implicit models. Explicit models treat individual solvent molecules, providing a detailed picture of solute-solvent interactions, but are computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects.

The choice of solvent can impact various aspects of the molecule's behavior. For example, polar solvents can stabilize charged or polar transition states, thereby affecting reaction rates. The solvent can also influence the conformational equilibrium of flexible molecules like this compound, which has a flexible cyclohexyl group. Computational studies employing different solvation models can predict how the dipole moment, electronic transitions, and other properties of the molecule change in response to the solvent's polarity. These theoretical insights are invaluable for designing synthetic routes, understanding reaction mechanisms, and interpreting experimental data obtained in solution.

Derivatization and Further Synthetic Transformations of 2 Chloro 4 Fluorophenyl Cyclohexyl Ketone

Modification of the Ketone Carbonyl Group

The ketone carbonyl group in 2-Chloro-4-fluorophenyl cyclohexyl ketone serves as a primary site for a variety of chemical modifications. Standard ketone reactions can be employed to introduce new functional groups and expand the molecular framework.

Common transformations of the carbonyl group include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent, such as sodium cyanoborohydride, can yield the corresponding amine derivatives. This reaction is fundamental in the synthesis of many pharmacologically active compounds.

Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a hydroxyl group that can be further functionalized, for example, through esterification or etherification.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an alkene. By choosing the appropriate phosphorus ylide, a variety of substituted alkenes can be synthesized, providing a route to carbon-carbon bond formation.

Formation of Imines, Oximes, and Hydrazones: Condensation reactions with primary amines, hydroxylamine, or hydrazine (B178648) and its derivatives lead to the formation of imines, oximes, and hydrazones, respectively. These derivatives can be stable final products or can serve as intermediates for further transformations, such as the Beckmann rearrangement of oximes to amides.

Cyanohydrin Formation: The addition of hydrogen cyanide or a cyanide salt to the ketone results in the formation of a cyanohydrin. This reaction creates a new stereocenter and introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

These modifications of the ketone carbonyl group are pivotal for altering the polarity, steric profile, and biological activity of the resulting molecules. The choice of reaction and reagents allows for a high degree of control over the final product's structure.

Regioselective Functionalization of the Halogenated Aryl Ring

The 2-chloro-4-fluorophenyl ring presents multiple opportunities for regioselective functionalization, primarily through electrophilic and nucleophilic aromatic substitution reactions, as well as transition-metal-catalyzed cross-coupling reactions. The existing chloro and fluoro substituents direct incoming groups to specific positions on the aromatic ring.

Key functionalization strategies include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ketone and the halogen substituents activates the aryl ring towards nucleophilic attack. The chlorine atom, being a better leaving group than fluorine in many SNAr reactions, can be selectively displaced by various nucleophiles such as amines, alkoxides, and thiolates.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki Coupling: Reaction with boronic acids or their esters to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Coupling with amines to form arylamines.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Reaction: Coupling with alkenes.

Directed Ortho-Metalation (DoM): While the fluorine and chlorine atoms are deactivating, the ketone group can potentially direct metalation to the ortho position (C3 or C5). Subsequent reaction with an electrophile would introduce a new substituent at that position.

The regioselectivity of these reactions is a crucial aspect, allowing for the precise synthesis of specifically substituted analogues.

Transformations of the Cyclohexyl Moiety to Analogues

The cyclohexyl group offers another avenue for structural modification, leading to a range of analogues with different conformational properties and substitution patterns.

Transformations of the cyclohexyl moiety can include:

Dehydrogenation/Aromatization: Under certain conditions, the cyclohexyl ring can be dehydrogenated to form a cyclohexenyl or a phenyl group. This transformation significantly alters the planarity and electronic properties of this part of the molecule.

Ring Contraction/Expansion: Rearrangement reactions can be employed to convert the six-membered cyclohexyl ring into a five-membered cyclopentyl ring or a seven-membered cycloheptyl ring.

Introduction of Substituents: Functional groups can be introduced onto the cyclohexyl ring through various reactions, such as free-radical halogenation followed by nucleophilic substitution. This allows for the synthesis of analogues with substituents at specific positions on the cycloalkane ring.

Oxidation: Oxidation of the cyclohexyl ring can lead to the formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives, introducing new carbonyl or hydroxyl functionalities.

These transformations of the cyclohexyl moiety are important for exploring the structure-activity relationship of derivatives, as changes in the size, shape, and substitution of this group can significantly impact biological interactions.

Generation of Complex Molecular Architectures and Heterocycles

This compound can serve as a starting material for the synthesis of more complex molecular architectures, including various heterocyclic systems. The presence of multiple reactive sites allows for intramolecular cyclization reactions to form new rings.

Examples of such transformations include:

Synthesis of Fused Heterocycles: By first modifying the ketone or the aryl ring to introduce appropriate functional groups, intramolecular cyclization can lead to the formation of fused heterocyclic systems. For example, conversion of the ketone to a hydrazone followed by a Fischer indole (B1671886) synthesis could yield an indole derivative.

Multi-component Reactions: The ketone can participate in multi-component reactions, where three or more reactants combine in a single step to form a complex product, often a heterocycle.

Ring-Closing Metathesis (RCM): If an additional alkenyl group is introduced into the molecule through modification of the ketone or cyclohexyl ring, RCM can be used to form new cyclic structures.

The ability to construct complex and heterocyclic structures from this starting material is of significant interest in medicinal chemistry, as heterocycles are common scaffolds in many drugs.

Indirect Chiral Analysis via Derivatization

The process of indirect chiral analysis involves:

Reaction with a Chiral Derivatizing Agent (CDA): The ketone is reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers.

Separation and Quantification of Diastereomers: Diastereomers have different physical properties and can be separated and quantified using standard achiral analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).

Choice of Chiral Derivatizing Agent: A variety of chiral derivatizing agents are available for ketones. These agents typically react with the carbonyl group to form diastereomeric imines, oximes, or other derivatives. The choice of CDA is critical and depends on the specific ketone and the analytical technique to be used.

Advanced Research Applications and Future Perspectives for 2 Chloro 4 Fluorophenyl Cyclohexyl Ketone Chemistry

Role as a Key Intermediate in Complex Organic Synthesis and Medicinal Chemistry Building Blocks

The strategic importance of 2-Chloro-4-fluorophenyl cyclohexyl ketone lies in its utility as a key intermediate for the construction of elaborate molecular architectures. The presence of multiple reactive sites—the ketone carbonyl group, the activatable aromatic ring, and the cyclohexyl group—allows for a diverse range of chemical transformations. This versatility is particularly valuable in medicinal chemistry, where it serves as a foundational scaffold for the development of novel therapeutic agents.

In the realm of complex organic synthesis, this ketone is a precursor for a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The chlorine and fluorine substituents on the phenyl ring can be exploited to modulate the electronic properties and metabolic stability of the final products, a crucial aspect in drug design. Researchers have utilized this intermediate to synthesize compounds with potential biological activities, leveraging its structure to explore new chemical space in the quest for effective treatments.

Exploration of Novel Catalytic Systems for Efficient Transformations

The transformation of this compound into more complex molecules often relies on the use of sophisticated catalytic systems. The development of novel catalysts that can selectively and efficiently promote reactions at specific sites of the molecule is a major focus of current research. This includes the exploration of transition metal catalysts for cross-coupling reactions, which can be used to form new carbon-carbon and carbon-heteroatom bonds at the aromatic ring.

Furthermore, asymmetric catalysis is being investigated to control the stereochemistry of reactions involving the ketone, which is critical for the synthesis of chiral drugs. The use of organocatalysts and biocatalysts is also being explored as a more sustainable alternative to traditional metal-based catalysts. These advanced catalytic methods aim to improve reaction yields, reduce waste, and provide access to a wider range of structurally diverse compounds.

Development of Flow Chemistry and Automated Synthesis Protocols

To meet the growing demand for complex molecules in research and development, there is a significant push towards more efficient and scalable synthesis methods. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of derivatives of this compound. This technology allows for better control over reaction parameters, improved safety, and the potential for higher yields and purity.

In conjunction with flow chemistry, automated synthesis platforms are being developed to accelerate the discovery and optimization of new chemical entities. These automated systems can perform multiple reactions in parallel, enabling high-throughput screening of different reaction conditions and reagents. The integration of these technologies is poised to revolutionize the way that molecules derived from this key intermediate are synthesized.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is beginning to have a profound impact on chemical synthesis. For a molecule like this compound, AI algorithms can be used to predict the outcomes of unknown reactions, suggest optimal synthetic routes, and even design novel catalysts. By analyzing vast datasets of chemical reactions, these computational tools can identify patterns and correlations that may not be apparent to human chemists.

This predictive power can significantly reduce the amount of time and resources required for experimental work. As more data on the reactivity and properties of this ketone and its derivatives become available, the accuracy and utility of AI and ML models in this area are expected to grow, further accelerating the pace of innovation in chemical synthesis.

Sustainable Synthesis and Environmental Impact Reduction Strategies

Researchers are exploring enzymatic and whole-cell biocatalysis as greener alternatives to traditional chemical methods. Additionally, the development of recyclable catalysts and the use of continuous manufacturing processes like flow chemistry contribute to a more sustainable approach. The long-term goal is to ensure that the chemical transformations involving this valuable building block are not only efficient and effective but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-4-fluorophenyl cyclohexyl ketone, and what analytical methods validate its purity?

- Methodology :

- Friedel-Crafts acylation : Reacting cyclohexanecarbonyl chloride with 2-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- NMR validation : Confirm structural integrity via ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.4 ppm) and cyclohexyl carbons (δ 20–40 ppm). Purity is assessed using HPLC with a C18 column and UV detection at 254 nm .

- Safety : Use inert atmosphere and corrosion-resistant equipment due to reactive intermediates (e.g., acyl chlorides) .

Q. How can researchers differentiate this compound from structurally similar ketones (e.g., 2-chloro-4-fluorophenyl cyclopentyl ketone)?

- Methodology :

- Mass spectrometry : Compare molecular ion peaks (e.g., m/z for cyclohexyl vs. cyclopentyl substituents).

- Thermal analysis : Differential scanning calorimetry (DSC) to distinguish melting points (cyclohexyl derivatives typically melt 10–15°C lower than cyclopentyl analogs due to conformational flexibility) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this ketone?

- Methodology :

- Single-crystal X-ray diffraction : Analyze torsion angles between the cyclohexyl ring and the chlorophenyl group. Intramolecular hydrogen bonds (e.g., C–H⋯O) may stabilize specific conformations, as seen in related fluorophenyl acetamides .

- DFT calculations : Compare experimental data with computational models to validate energy-minimized structures .

Q. What strategies optimize reaction yields in Friedel-Crafts syntheses of aryl cyclohexyl ketones?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution kinetics.

- Byproduct analysis : Use GC-MS to identify side products (e.g., diacylated derivatives) and adjust stoichiometry .

Q. How does the electron-withdrawing chloro-fluoro substituent influence the ketone’s reactivity in nucleophilic additions?

- Methodology :

- Kinetic studies : Compare reaction rates with unsubstituted phenyl ketones using Grignard reagents.

- Hammett analysis : Calculate σₚₐᵣₐ values to quantify electronic effects on transition states. The -Cl/-F groups increase electrophilicity, accelerating nucleophilic attack at the carbonyl carbon .

Q. What advanced spectroscopic techniques characterize surface adsorption behavior of this compound in environmental chemistry studies?

- Methodology :

- ATR-FTIR : Monitor carbonyl stretching frequency shifts (1700–1750 cm⁻¹) to assess adsorption on silica or polymer surfaces.

- XPS : Analyze changes in Cl 2p and F 1s binding energies to determine surface interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro